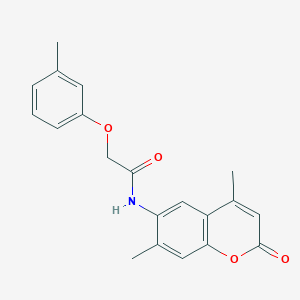
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide is a chemical compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of 4,7-dimethyl-2-oxo-2H-chromen-6-yl: This can be achieved by reacting 4,7-dimethylcoumarin with appropriate reagents under controlled conditions.
Introduction of the 2-(3-methylphenoxy)acetamide group: This step involves the reaction of the chromen-6-yl derivative with 3-methylphenol in the presence of acetic anhydride and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Biologically, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide exhibits antimicrobial and antioxidant activities. It has been studied for its potential use in developing new drugs and treatments for various diseases.
Medicine: In medicine, the compound's anti-inflammatory and antifungal properties are of particular interest. Research is ongoing to explore its therapeutic potential in treating infections and inflammatory conditions.
Industry: In the industry, this compound is used in the production of fragrances, flavors, and pharmaceuticals. Its unique properties make it suitable for a wide range of applications.
Mecanismo De Acción
The mechanism by which N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory and oxidative processes, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Coumarin: The parent compound of this derivative, known for its fragrant properties and biological activities.
7-hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant activity.
Coumarinyl chalcones: Hybrid molecules combining coumarin and chalcone structures, known for their antioxidant potential.
Uniqueness: N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide stands out due to its specific structural features and the presence of the 3-methylphenoxy group, which contributes to its unique biological activities and applications.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its synthesis, reactions, applications, and mechanisms of action make it a valuable compound for research and industry.
Is there anything specific you would like to know more about?
Propiedades
IUPAC Name |
N-(4,7-dimethyl-2-oxochromen-6-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-5-4-6-15(7-12)24-11-19(22)21-17-10-16-13(2)9-20(23)25-18(16)8-14(17)3/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPIRWNQLARUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2C)OC(=O)C=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-fluorobenzamide](/img/structure/B5006023.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(pentamethylbenzoyl)amino]benzoate](/img/structure/B5006031.png)
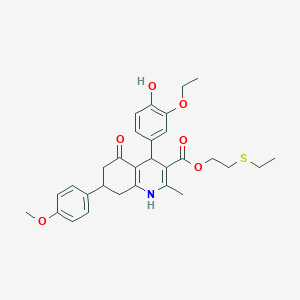
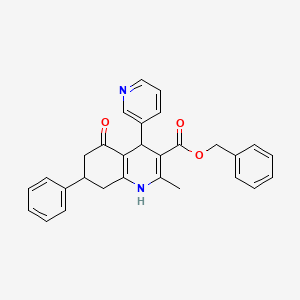
![4-chloro-2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5006060.png)
![5-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5006090.png)
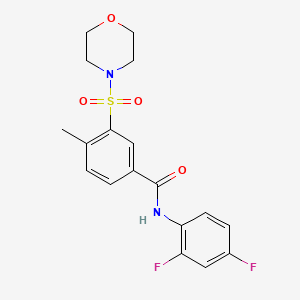
![N-[2-(acetylamino)phenyl]-4-iodobenzamide](/img/structure/B5006114.png)
![1-Chloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene](/img/structure/B5006118.png)
![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5006119.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide](/img/structure/B5006124.png)
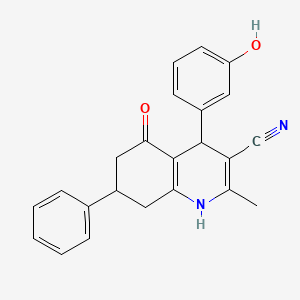
![4-[2-({[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5006134.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine;oxalic acid](/img/structure/B5006148.png)
